Naldemedine, chemically known as (1S,3aR,5aS,10aR)‐1,2,3,3a,8,9,10,10a‐octahydro‐1‐[2‐(3‐hydroxyphenyl)ethyl]‐7‐methoxy‐5a‐methylpyrrolo[3,4‐b]carbazole-5(6H)‐one, is a peripherally acting μ-opioid receptor antagonist. [, , ] It was developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid therapy. [, , , , , , , , , , , , , , , , ]
Naldemedine acts primarily in the gastrointestinal tract to counteract the constipating effects of opioids. [, , , , , , , , , ] Its design aims to limit its passage across the blood-brain barrier, thereby minimizing interference with the central analgesic effects of opioids and reducing the potential for opioid withdrawal symptoms. [, , ]
Naldemedine is derived from naltrexone, a well-known opioid antagonist. It belongs to the class of drugs known as peripheral opioid antagonists. These compounds are designed to selectively block the effects of opioids in the gastrointestinal tract without affecting their analgesic properties in the central nervous system.
The synthesis of naldemedine involves several steps, primarily starting from naltrexone. A notable method includes a six-step process that incorporates protection and deprotection strategies, ethoxycarbonylation, and coupling reactions. The following outlines key steps involved in its synthesis:
Recent patents describe improved methods that enhance yield and purity while reducing costs associated with reagents and reaction conditions .
Naldemedine's molecular formula is C₂₁H₂₃N₃O₄S, and it has a molecular weight of 397.49 g/mol. The structure features a core morphinan backbone characteristic of opioid antagonists, with specific functional groups that confer its unique properties.
This structure allows for selective binding to peripheral opioid receptors, minimizing central nervous system effects.
The chemical reactions involved in synthesizing naldemedine include:
These reactions highlight the importance of optimizing conditions to achieve high yields and purity .
Naldemedine functions primarily as a selective antagonist at mu-opioid receptors located in the gastrointestinal tract. By blocking these receptors, naldemedine reduces the constipating effects typically induced by opioids without diminishing their analgesic efficacy.
Naldemedine possesses several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products .
Naldemedine is primarily used in clinical settings for managing opioid-induced constipation in patients undergoing opioid therapy for chronic pain conditions. Its development represents a significant advancement in supportive care for patients requiring long-term opioid treatment.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3